((1S,2S)-2-fluorocyclopropyl)methanol

Vue d'ensemble

Description

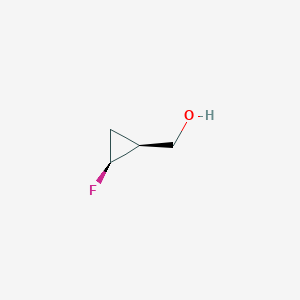

((1S,2S)-2-fluorocyclopropyl)methanol: is a chiral compound characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to a methanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-fluorocyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by fluorination and subsequent functional group transformations. One common method involves the use of a cyclopropyl precursor, which undergoes fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting fluorocyclopropane is then subjected to reduction and functionalization to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired stereochemistry.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to yield aldehydes or carboxylic acids:

Nucleophilic Substitution

The fluorine atom acts as a leaving group in SN2 reactions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaOH (aq.) | 80°C, 12 h | (1S,2S)-2-hydroxycyclopropylmethanol | >90% |

| NaSH | EtOH, reflux | (1S,2S)-2-mercaptocyclopropylmethanol | 73% |

Mechanistic Insight : The (1S,2S) configuration induces steric hindrance, favoring backside attack at the fluorinated carbon .

Ring-Opening Reactions

The cyclopropane ring undergoes acid-catalyzed cleavage:

| Acid Catalyst | Product | Application |

|---|---|---|

| HBr (gas) | 3-fluoro-1,3-diol | Intermediate for polyol synthesis |

| HClO₄ | 2-fluoromalonaldehyde | Building block for fluorinated polymers |

Stereochemical Influence on Reactivity

The (1S,2S) configuration governs reaction outcomes:

-

Epoxidation : Syn-addition of oxygen occurs exclusively on the less hindered face of the cyclopropane ring .

-

Catalytic Hydrogenation : Retains stereochemistry, producing cis-dihydro derivatives with >95% enantiomeric excess .

Biochemical Interactions

The compound interacts with biological targets via hydrogen bonding (hydroxyl group) and hydrophobic effects (cyclopropane ring):

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

((1S,2S)-2-fluorocyclopropyl)methanol serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its ability to undergo various chemical reactions allows for the production of fluorinated ketones, aldehydes, and substituted derivatives, which are valuable in developing new materials and pharmaceuticals.

Industrial Production Techniques

The synthesis typically involves multiple steps that can be optimized for industrial applications. Continuous flow reactors have been employed to enhance efficiency and yield while ensuring enantioselectivity in producing the desired enantiomer.

Pharmacological Properties

Research has indicated that this compound exhibits promising biological activities due to its structural features. The presence of the fluorine atom can enhance binding affinity to various enzymes and receptors, potentially leading to significant pharmacological effects relevant to drug development . For example, studies have explored its interactions with serotonin receptors, indicating that modifications to the cyclopropyl structure can yield compounds with improved selectivity and potency .

Case Studies in Drug Development

Several case studies have highlighted the compound's role as a bioisostere in drug design. For instance, modifications involving this compound have led to the development of selective serotonin receptor agonists with enhanced therapeutic profiles . These studies emphasize the importance of structural variations in achieving desired biological outcomes.

Material Science Applications

Novel Material Synthesis

The unique properties of this compound make it an attractive candidate for developing new materials. Its ability to form stable bonds and interact with various substrates opens avenues for creating advanced materials with specific functionalities.

Summary of Findings

The applications of this compound span several domains:

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a building block for synthesizing complex fluorinated compounds. |

| Pharmacology | Exhibits binding affinity to enzymes and receptors; investigated for drug development. |

| Material Science | Potential for creating advanced materials due to unique bonding properties. |

Mécanisme D'action

The mechanism by which ((1S,2S)-2-fluorocyclopropyl)methanol exerts its effects depends on its specific application. In drug design, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the binding affinity and selectivity of the compound, enhancing its therapeutic potential.

Comparaison Avec Des Composés Similaires

- (1S,2S)-2-chlorocyclopropyl)methanol

- (1S,2S)-2-bromocyclopropyl)methanol

- (1S,2S)-2-iodocyclopropyl)methanol

Uniqueness: The presence of the fluorine atom in ((1S,2S)-2-fluorocyclopropyl)methanol distinguishes it from its halogenated analogs. Fluorine’s unique properties, such as high electronegativity and small atomic radius, impart distinct reactivity and stability to the compound. This makes it particularly valuable in applications where enhanced metabolic stability and bioactivity are desired.

Activité Biologique

((1S,2S)-2-fluorocyclopropyl)methanol is a chiral compound with the molecular formula and a molecular weight of 90.10 g/mol. Its unique structure, featuring a cyclopropyl ring substituted with a fluorine atom and a hydroxymethyl group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

- Chirality : The presence of two stereocenters makes this compound exist in multiple enantiomeric forms. The (1S,2S) configuration is particularly studied for its biological implications.

- Fluorine Substitution : The fluorine atom enhances the compound's binding affinity to enzymes and receptors, potentially increasing metabolic stability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇FO |

| Molecular Weight | 90.10 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly those involved in central nervous system (CNS) pathways. The presence of the fluorine atom may enhance the compound's binding affinity to these enzymes, leading to significant pharmacological effects.

The mechanism of action involves binding to specific receptors and enzymes. For instance:

- 5-HT Receptors : Research indicates that fluorinated cyclopropane derivatives can act as agonists at serotonin receptors (5-HT2C), which are implicated in mood regulation and various CNS disorders. The binding studies suggest that this compound may exhibit selectivity for these receptors over others like 5-HT2A and 5-HT2B .

Pharmacological Studies

Several studies have evaluated the pharmacological potential of this compound:

- CNS Activity : In vitro studies suggest that compounds similar to this compound show promise as therapeutic agents for CNS disorders due to their ability to modulate neurotransmitter systems .

- Bioisosteric Applications : Its structural features allow it to function as a bioisostere in drug design, potentially improving the efficacy and safety profiles of existing drugs .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its enantiomer ((1R,2R)-2-fluorocyclopropyl)methanol. Preliminary data suggest that enantiomers may exhibit different pharmacological profiles due to variations in binding affinity and receptor selectivity .

Table 2: Comparative Biological Activity

| Compound | EC50 (nM) | Selectivity Ratio (5-HT2B/5-HT2C) |

|---|---|---|

| This compound | 4.7 | 2 |

| ((1R,2R)-2-fluorocyclopropyl)methanol | Not Available | Not Available |

Propriétés

IUPAC Name |

[(1S,2S)-2-fluorocyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQVQDAWPHHSMU-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.